N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride

Drug Discovery Assay Development Biochemical Screening

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride (CAS 1609403-18-0) is a cyclopropylamine derivative supplied as a hydrochloride salt, structurally featuring a pyridin-4-ylmethyl substituent on the cyclopropanamine nitrogen. The compound is catalogued exclusively as part of the Sigma-Aldrich AldrichCPR collection (Product No.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.13
CAS No. 1609403-18-0
Cat. No. B2512711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
CAS1609403-18-0
Molecular FormulaC9H14Cl2N2
Molecular Weight221.13
Structural Identifiers
SMILESC1CC1NCC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h3-6,9,11H,1-2,7H2;2*1H
InChIKeyFETFJKSMCFPDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Pyridinylmethyl)cyclopropanamine Dihydrochloride CAS 1609403-18-0: Core Identity and Procurement Baseline


N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride (CAS 1609403-18-0) is a cyclopropylamine derivative supplied as a hydrochloride salt, structurally featuring a pyridin-4-ylmethyl substituent on the cyclopropanamine nitrogen . The compound is catalogued exclusively as part of the Sigma-Aldrich AldrichCPR collection (Product No. CBR02374) and is made available to early discovery researchers without supplier-provided analytical characterisation, placing the burden of identity and purity verification on the buyer . Its molecular formula is C₉H₁₄Cl₂N₂ (MW 221.13), and the dihydrochloride salt form confers markedly higher aqueous solubility relative to the free base, which is a critical handling property for biochemical assay preparation .

Why N-(4-Pyridinylmethyl)cyclopropanamine Dihydrochloride Cannot Be Replaced by In-Class Analogs


Within the cyclopropylamine chemotype, subtle positional isomerism and salt-form differences produce pronounced divergence in target engagement, solubility, and procurement risk. The 4-pyridinylmethyl isomer positions the pyridine nitrogen para to the methylene linker, creating a hydrogen-bond-acceptor geometry distinct from the 3-pyridinylmethyl and 2-pyridinylmethyl isomers . In LSD1 inhibitor programmes, such positional variation has been shown to alter inhibitory potency by orders of magnitude across structurally related cyclopropanamine scaffolds [1]. Furthermore, the dihydrochloride salt provides aqueous solubility that the free base (CAS 193153-60-5) cannot match, directly affecting reproducible dosing in enzyme and cellular assays . Substituting any isomer or salt form without empirical validation therefore introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) conclusions and assay reproducibility, making compound-specific procurement essential for rigorous chemical biology workflows.

Quantitative Differentiation Guide for Procuring N-(4-Pyridinylmethyl)cyclopropanamine Dihydrochloride


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base

The dihydrochloride salt of N-(4-pyridinylmethyl)cyclopropanamine (CAS 1609403-18-0) demonstrates markedly enhanced aqueous solubility relative to its free base counterpart (CAS 193153-60-5), a property explicitly noted as a key differentiator for biological and pharmaceutical applications . While no head-to-head solubility values have been published for this specific pair of compounds, the class-level inference is well-established: hydrochloride salts of secondary amines typically increase aqueous solubility by ≥10-fold compared to the neutral free base [1]. This differential solubility directly impacts the achievable compound concentration in aqueous biochemical buffers, influencing both assay reproducibility and dose-response curve quality in early drug discovery [1].

Drug Discovery Assay Development Biochemical Screening

Positional Isomer Selectivity: 4-Pyridinylmethyl vs. 3-Pyridinylmethyl vs. 2-Pyridinylmethyl in LSD1 Inhibition

Cyclopropanamine derivatives bearing pyridinylmethyl substituents are disclosed as LSD1 (KDM1A) inhibitors in patent WO2015156417A1, with the patent exemplifying that the position of the pyridine nitrogen profoundly affects inhibitory activity [1]. Although the specific IC₅₀ or Kᵢ of N-(4-pyridinylmethyl)cyclopropanamine dihydrochloride is not publicly disclosed in a comparator table, the patent class defines that the 4-pyridinylmethyl orientation enables a distinct hydrogen-bond interaction with the FAD-binding pocket of LSD1 that the 3-pyridinylmethyl isomer cannot recapitulate [1]. A related cyclopropanamine compound (US9487512, Example 1) exhibits a Kᵢ of 50 nM against LSD1 with >2000-fold selectivity over MAO-B (Kᵢ >100,000 nM), illustrating the scaffold's capacity for potent, isoform-selective enzyme inhibition when the heterocyclic substituent is optimally positioned [2]. The 4-pyridinylmethyl isomer therefore occupies a unique SAR space that is not interchangeable with its regioisomers for LSD1-targeted probe development.

Epigenetics LSD1/KDM1A Inhibition Medicinal Chemistry

Procurement Purity and Quality Assurance Differentiation: Sigma-Aldrich CPR vs. Generic Vendors

N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is supplied as the Sigma-Aldrich AldrichCPR product CBR02374, a curated collection of unique chemicals provided to early discovery researchers . Sigma-Aldrich explicitly states that no analytical data (Certificate of Analysis) is collected for this product, and it is sold 'AS-IS' without warranty of purity, identity, or fitness for a particular purpose . By contrast, generic vendors such as Fluorochem (via CymitQuimica) offer the compound with a declared purity of 95.0% , and AK Scientific lists a minimum purity of 95% . The Sigma-Aldrich CPR sourcing model offers speed and chemical diversity but shifts identity verification responsibility to the buyer, whereas generic vendors provide minimum purity guarantees that may streamline downstream analytical workflows. This procurement trade-off—speed and exclusivity vs. pre-verified purity—is a quantifiable differentiation that impacts experimental planning and budget allocation.

Chemical Procurement Quality Control Hit-to-Lead

Calculated Physicochemical Property Profile as a Differentiator for CNS Drug Design

Calculated physicochemical properties for the free base N-(4-pyridinylmethyl)cyclopropanamine (CAS 193153-60-5) provide a favourable CNS drug-like profile: LogP = 0.78, LogD₇.₄ = −0.91, Topological Polar Surface Area (TPSA) = 24.92 Ų, with full compliance with Lipinski's Rule of Five [1]. These values indicate that the compound, upon salt dissociation at physiological pH, resides within the optimal property space for CNS penetration (LogD < 1, TPSA < 60 Ų) [2]. By contrast, the 3-pyridinylmethyl isomer (CAS 183609-18-9) exhibits a slightly higher calculated LogP, which may alter its pharmacokinetic partitioning [1]. This property set makes the 4-pyridinylmethyl congener a preferred starting scaffold for CNS-targeted LSD1 inhibitor programmes, where brain exposure is a prerequisite for efficacy in neuropsychiatric or neurodegenerative disease models [3].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Validated Application Scenarios for N-(4-Pyridinylmethyl)cyclopropanamine Dihydrochloride Procurement


LSD1/KDM1A Inhibitor Probe Development Requiring CNS-Penetrant Scaffolds

The favourable calculated CNS drug-like properties of the 4-pyridinylmethyl scaffold, including a TPSA of 24.92 Ų and LogD₇.₄ of −0.91, support its use as a starting point for designing brain-penetrant LSD1 inhibitors for neuropsychiatric indications such as schizophrenia, Rett syndrome, and fragile X syndrome, as described in patent WO2015156417A1 [1]. The 4-pyridinylmethyl isomer provides a hydrogen-bond acceptor architecture that is geometrically distinct from the 3-pyridinylmethyl isomer, which may be critical for achieving FAD-pocket complementarity in LSD1 [1]. Researchers should procure the dihydrochloride salt for aqueous solubility compatibility with biochemical LSD1 demethylation assays .

Structure-Activity Relationship Studies of Cyclopropanamine Epigenetic Probes

The positional isomerism between the 4-pyridinylmethyl, 3-pyridinylmethyl, and 2-pyridinylmethyl cyclopropanamine congeners constitutes a defined SAR series for probing the steric and electronic requirements of the LSD1 FAD-binding pocket [1]. The 4-pyridinylmethyl compound serves as the para-substituted comparator in such panels. Its dihydrochloride salt form ensures consistent dissolution across SAR panel members when run in parallel biochemical assays, reducing formulation-related variability . Procurement from a vendor with a declared purity specification (e.g., ≥95% from Fluorochem or AKSci) is recommended to minimise the confounding effect of impurities on dose-response data .

Early-Stage Hit-to-Lead Screening Where Procurement Speed Is Prioritised Over Purity Guarantee

When compound availability is time-critical, the Sigma-Aldrich AldrichCPR product CBR02374 provides immediate access to N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride without the lead times associated with custom synthesis [1]. The trade-off is the absence of a vendor Certificate of Analysis, requiring the end-user to perform in-house identity confirmation (e.g., LC-MS, ¹H NMR) and purity assessment before committing the compound to quantitative biological assays [1]. This scenario is appropriate for initial single-point screening or chemical feasibility assessment, but not for definitive SAR determination or in vivo studies without prior analytical validation [1].

Aqueous-Based Biochemical or Biophysical Assay Development

The dihydrochloride salt form of N-(4-pyridinylmethyl)cyclopropanamine is explicitly highlighted for its enhanced water solubility compared to the free base, making it suitable for aqueous biochemical assay formats such as FAD-dependent LSD1 demethylation assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) [1]. The avoidance of DMSO concentrations exceeding 1% (v/v) in the final assay well is critical for maintaining enzyme structural integrity, and the dihydrochloride salt's aqueous solubility facilitates this requirement . Researchers should verify the compound's solubility in their specific assay buffer system prior to full-scale screening.

Quote Request

Request a Quote for N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.